Ethyl 3,5-diisopropylbenzoate
Description
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
ethyl 3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C15H22O2/c1-6-17-15(16)14-8-12(10(2)3)7-13(9-14)11(4)5/h7-11H,6H2,1-5H3 |
InChI Key |
CIJXOYKLWFIWJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Investigation of Reactivity Profile
Mechanistic Studies of Esterification Reactions Involving Sterically Hindered Acids and Alcohols
The formation of esters, known as esterification, can be accomplished through various methods. A common laboratory and industrial method is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. athabascau.capatsnap.com The reaction is reversible, and to favor the formation of the ester, an excess of one reactant is often used, or a product, typically water, is removed. athabascau.capsiberg.com
The mechanism of Fischer esterification proceeds through several steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. patsnap.commasterorganicchemistry.com
Nucleophilic attack by the alcohol: The alcohol molecule attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. patsnap.commasterorganicchemistry.com
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
A key factor influencing the rate of Fischer esterification is steric hindrance. athabascau.capsiberg.com Bulky substituents on either the carboxylic acid or the alcohol can impede the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon, thus slowing down the reaction. psiberg.comyoutube.com For sterically hindered acids like 3,5-diisopropylbenzoic acid, the bulky isopropyl groups create significant steric shielding around the carboxylic acid group. Similarly, sterically hindered alcohols (tertiary alcohols) also react slowly. psiberg.com Consequently, the formation of ethyl 3,5-diisopropylbenzoate via Fischer esterification is expected to be slower compared to the esterification of a less hindered benzoic acid.
For the synthesis of sterically hindered esters, alternative methods may be more efficient. These include reacting the corresponding acyl chloride with an alcohol, sometimes in the presence of a catalyst like silver cyanide, or the alkylation of a carboxylate salt. jk-sci.com
Transesterification Pathways and Catalytic Considerations for Benzoate (B1203000) Esters
Transesterification is a process where one ester is converted into another by reacting it with an alcohol, an acid, or another ester. athabascau.ca This reaction is also an equilibrium process and can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is similar to that of Fischer esterification. ucla.edu The ester's carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. After a series of proton transfers, the original alcohol group is eliminated, and the new ester is formed. masterorganicchemistry.com To drive the equilibrium towards the desired product, a large excess of the reactant alcohol is typically used. ucla.edu
Base-Catalyzed Transesterification: In this pathway, a strong base, such as an alkoxide, is used. masterorganicchemistry.com The alkoxide directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxide group to form the new ester. masterorganicchemistry.com
A variety of catalysts have been explored for the transesterification of benzoate esters. These include:
Homogeneous catalysts: Strong acids like sulfuric acid and hydrochloric acid, and bases like sodium hydroxide (B78521) and potassium hydroxide are common. mdpi.com
Heterogeneous catalysts: Solid acid and base catalysts are also employed to simplify product purification. mdpi.comresearchgate.net For instance, rare earth zeolites like RE-Y have been shown to be effective for the synthesis of substituted phenyl benzoates. tandfonline.com Mixed metal oxides are also being investigated as heterogeneous catalysts for the transesterification of aromatic alcohols. wipo.int
Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for the transesterification of various esters, including ethyl benzoate, under mild conditions. researchgate.netscholarsportal.info
Enzymatic catalysts: Lipases can also be used to catalyze transesterification reactions under mild conditions, offering high selectivity.
The choice of catalyst depends on factors such as the reactivity of the substrates, the desired reaction conditions, and environmental considerations. For a sterically hindered ester like this compound, the choice of a highly active catalyst might be necessary to achieve reasonable reaction rates.
Influence of Steric Hindrance from Diisopropyl Groups on Reaction Kinetics and Thermodynamics
The two isopropyl groups at the 3 and 5 positions of the benzene (B151609) ring in this compound exert a significant steric influence on its reactivity.
Impact on Nucleophilic Acyl Substitution at the Ester Carbonyl
Nucleophilic acyl substitution is a fundamental reaction of esters. The rate of this reaction is highly sensitive to steric hindrance at the carbonyl carbon. nih.govnih.gov The bulky diisopropyl groups in this compound create a sterically crowded environment around the ester functionality. This steric hindrance impedes the approach of a nucleophile to the electrophilic carbonyl carbon. libretexts.org
Kinetic Implications:
The activation energy for the formation of the tetrahedral intermediate, which is the rate-determining step in many nucleophilic acyl substitution reactions, is increased due to steric repulsion between the incoming nucleophile and the diisopropyl groups.
Consequently, reactions such as hydrolysis (saponification), transesterification, and amidation are expected to proceed at a slower rate for this compound compared to less hindered benzoate esters like ethyl benzoate.
Thermodynamic Implications:
The following table presents a qualitative comparison of expected reaction rates for nucleophilic acyl substitution on different benzoate esters:
| Ester | Steric Hindrance | Expected Relative Reaction Rate |
| Ethyl benzoate | Low | Fast |
| Ethyl 2-isopropylbenzoate | Moderate | Intermediate |
| This compound | High | Slow |
This table is a qualitative representation based on general principles of steric hindrance.
Effects on Rearrangement or Elimination Reactions
While nucleophilic acyl substitution is the primary reaction pathway for esters, other reactions like rearrangements and eliminations can occur under specific conditions.
Rearrangement Reactions:
Fries Rearrangement: Phenolic esters can undergo a Fries rearrangement to form hydroxy aryl ketones, a reaction that can be catalyzed by Lewis acids. wiley-vch.de While this compound is not a phenolic ester, this type of rearrangement highlights the potential for intramolecular transformations in aromatic esters.
Carbocation Rearrangements: Reactions that proceed through carbocation intermediates have the potential for rearrangement to form more stable carbocations. masterorganicchemistry.commasterorganicchemistry.com However, for reactions directly at the ester group of this compound, the formation of a carbocation at the benzene ring is unlikely under typical conditions.
Elimination Reactions:
Elimination reactions typically require a leaving group on a carbon adjacent to a carbon with a hydrogen atom. For this compound, elimination reactions involving the ethyl group or the diisopropyl groups are not common under standard ester reaction conditions. The C-C and C-H bonds of the isopropyl groups and the benzene ring are generally stable.
The steric bulk of the diisopropyl groups would likely disfavor any transition state that increases steric congestion, which is often the case in rearrangement and elimination reactions that involve the formation of new cyclic or constrained structures.
Radical Reaction Chemistry of Benzoate Esters
Benzoate esters can participate in radical reactions, often initiated by photolysis or the use of radical initiators. libretexts.org The course of these reactions can be influenced by the substituents on the benzene ring.
Photochemical Reactions: Upon irradiation, benzoate esters can undergo various photochemical reactions. For instance, methyl benzoate has been shown to undergo hydrogen abstraction and cycloaddition reactions with olefins. rsc.orgrsc.org The presence of substituents can alter the photochemical behavior. conicet.gov.ar Benzoates have also been utilized as photosensitization catalysts in radical C(sp³)–H fluorination reactions. nih.gov
Radical Addition and Substitution: The aromatic ring of benzoate esters can undergo radical addition, although this is less common than electrophilic substitution. The ester group itself is generally unreactive towards radicals under normal conditions. libretexts.org However, under specific conditions, such as those involving highly reactive radicals or photochemical activation, reactions at the ester or the alkyl groups can occur. organic-chemistry.org
Reactions with Hydroxyl Radicals: Studies on the reaction of benzoic acid and benzoate with hydroxyl radicals have shown that addition to the benzene ring is a major pathway. rsc.org The position of addition is influenced by the substituents on the ring. rsc.org
For this compound, the diisopropyl groups could potentially influence radical reactions in several ways:
They may provide sites for hydrogen abstraction, leading to the formation of tertiary benzylic radicals.
Their steric bulk could direct incoming radicals to less hindered positions on the aromatic ring.
Chemoselectivity and Regioselectivity in Transformations Involving this compound
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a molecule containing multiple functional groups. youtube.com In a molecule like this compound, the main functional groups are the ester and the substituted benzene ring.
Reagents that are specific for ester chemistry, such as those used for hydrolysis or transesterification, will selectively target the ester group. libretexts.org
Reagents for electrophilic aromatic substitution will target the benzene ring.
The choice of reagent is crucial for achieving high chemoselectivity. For example, using a mild reducing agent might selectively reduce a more reactive functional group elsewhere in a larger molecule while leaving the sterically hindered ester of this compound intact.
Regioselectivity concerns the position at which a reaction occurs on a molecule with multiple possible reaction sites. libretexts.org For this compound, the primary consideration for regioselectivity is in electrophilic aromatic substitution on the benzene ring.
The two isopropyl groups and the ethyl carboxylate group are all ortho-, para-directing groups. However, the ester group is deactivating, while the isopropyl groups are activating. The directing effects of these substituents must be considered collectively. msu.edulibretexts.org
Directing Effects: The two isopropyl groups direct incoming electrophiles to the ortho and para positions relative to them. The ethyl carboxylate group directs to the meta position relative to itself.
Steric Hindrance: The positions ortho to the isopropyl groups (positions 2, 4, and 6) are sterically hindered. The position para to one isopropyl group and ortho to the other (position 4) is also sterically encumbered.
Considering these factors, electrophilic substitution on this compound is likely to be directed to the positions that are electronically favored and sterically accessible. The most likely positions for substitution would be those that are ortho or para to the activating isopropyl groups but not severely hindered. The directing influences are reinforcing for certain positions. libretexts.org A detailed analysis of the resonance structures and steric accessibility would be needed to predict the major product of a specific electrophilic aromatic substitution reaction. Molecular electron density theory can also be used to analyze and predict the regioselectivity in such reactions. rsc.org
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of Ethyl 3,5-diisopropylbenzoate provides specific information about the chemical environment, connectivity, and number of different types of protons in the molecule. The symmetry of the 3,5-disubstituted aromatic ring simplifies the aromatic region of the spectrum. The signals corresponding to the ethyl and isopropyl groups are characteristic and readily assigned.
Ethyl Group: The ethyl ester moiety gives rise to two distinct signals. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet, coupled to the two methylene protons.
Isopropyl Groups: The two equivalent isopropyl groups produce two signals. The single methine proton (-CH(CH₃)₂) is coupled to the six equivalent methyl protons, resulting in a septet. The twelve methyl protons (-CH(CH₃)₂) are equivalent and are split by the single methine proton, appearing as a doublet.
Aromatic Protons: Due to the symmetry of the molecule, there are two types of aromatic protons. The protons at the C2 and C6 positions are chemically equivalent and appear as one signal, typically a doublet or a sharp singlet. The proton at the C4 position is unique and appears as a separate signal, often a triplet or a fine multiplet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Ar-H (C2, C6) | ~7.7 | d or s | 2H | ~1-2 Hz |
| Ar-H (C4) | ~7.4 | t or m | 1H | ~1-2 Hz |
| -OCH₂CH₃ | ~4.3 | q | 2H | ~7.1 Hz |
| -CH(CH₃)₂ | ~3.0 | sept | 2H | ~6.9 Hz |
| -OCH₂CH₃ | ~1.4 | t | 3H | ~7.1 Hz |
| -CH(CH₃)₂ | ~1.2 | d | 12H | ~6.9 Hz |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., sp³, sp², carbonyl). Due to the molecule's symmetry, the number of observed signals is fewer than the total number of carbon atoms.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (~166 ppm). askfilo.com
Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the ester group (C1) and the carbons attached to the isopropyl groups (C3, C5) are quaternary and have distinct chemical shifts. The protonated carbons (C2, C6 and C4) also give rise to separate signals.
Ethyl Group Carbons: The methylene carbon (-OCH₂-) is observed around 61 ppm, while the methyl carbon (-CH₃) is found at a higher field, around 14 ppm. ucalgary.ca
Isopropyl Group Carbons: The methine carbon (-CH(CH₃)₂) and the methyl carbons (-CH(CH₃)₂) will each produce a single signal, reflecting their equivalence.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~166 |
| Ar-C (C3, C5) | ~149 |
| Ar-C (C1) | ~130 |
| Ar-C (C2, C6) | ~127 |
| Ar-C (C4) | ~125 |
| -OCH₂CH₃ | ~61 |
| -CH(CH₃)₂ | ~34 |
| -CH(CH₃)₂ | ~24 |
| -OCH₂CH₃ | ~14 |
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. By integrating the signal of a specific proton in the target molecule and comparing it to the integral of a known amount of an internal standard, a precise quantification can be achieved.
For this compound, a well-resolved signal, such as the methylene quartet of the ethyl group or the aromatic proton at C4, can be used for quantification. This technique is particularly useful for:
Reaction Monitoring: The progress of the esterification reaction to form this compound can be monitored by observing the disappearance of reactant signals and the appearance of product signals over time.
Yield Determination: The final yield of a synthesis can be accurately determined directly from the crude reaction mixture without the need for isolation or chromatographic purification, saving time and resources.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1715-1730 cm⁻¹. Conjugation with the aromatic ring may shift this frequency slightly. ucalgary.ca
C-O Stretch: Two C-O stretching vibrations are expected for the ester group, appearing as strong bands in the fingerprint region between 1100-1300 cm⁻¹. ucalgary.ca
C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and isopropyl groups appear just below 3000 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions from the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Ester C=O Stretch | 1715 - 1730 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester C-O Stretch | 1100 - 1300 | Strong |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map is generated, from which atomic positions can be determined with very high precision.
While a specific crystal structure for this compound is not publicly available as of this writing, this technique would provide:
Unambiguous Confirmation of Connectivity: It would confirm the atomic connections established by NMR.
Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles would be obtained.
Solid-State Conformation: The preferred orientation of the ethyl and isopropyl groups relative to the plane of the benzene (B151609) ring would be revealed. This includes the rotational conformation (syn- or anti-periplanar) of the ester group.
Intermolecular Interactions: Analysis of the crystal packing would show how molecules interact with each other in the solid state through forces like van der Waals interactions or C-H···π interactions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition. For this compound (C₁₅H₂₂O₂), HRMS would confirm the molecular formula by matching the measured accurate mass to the calculated theoretical mass.
Furthermore, techniques like electron ionization (EI) mass spectrometry reveal characteristic fragmentation patterns that serve as a molecular fingerprint. The major expected fragmentation pathways for this compound include:
Molecular Ion (M⁺•): The parent ion corresponding to the intact molecule.
Loss of Ethoxy Radical: Cleavage of the C(O)-O bond to lose •OCH₂CH₃, resulting in the stable 3,5-diisopropylbenzoyl cation. This is often a very prominent peak.
Loss of Propene: A McLafferty rearrangement can lead to the loss of propene (CH₂=CHCH₃) from one of the isopropyl groups.
Loss of Methyl Radical: Fragmentation of an isopropyl group can result in the loss of a methyl radical (•CH₃) to form a stable secondary carbocation.
Benzoyl Cation Fragments: Further fragmentation of the aromatic ring structure can occur, though the 3,5-diisopropylbenzoyl cation is expected to be relatively stable.
Table 4: Predicted HRMS Fragmentation Data for this compound (C₁₅H₂₂O₂)
| Fragment Ion | Proposed Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺• | [C₁₅H₂₂O₂]⁺• | 234.1620 | Molecular Ion |
| [M - •CH₃]⁺ | [C₁₄H₁₉O₂]⁺ | 219.1385 | Loss of a methyl radical |
| [M - C₂H₅O•]⁺ | [C₁₃H₁₇O]⁺ | 189.1279 | Loss of ethoxy radical (Acylium ion) |
| [M - C₃H₆]⁺• | [C₁₂H₁₆O₂]⁺• | 192.1150 | Loss of propene (McLafferty) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular and versatile method used in various fields of chemistry and physics.
Analysis of Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
A DFT calculation would be used to find the most stable three-dimensional structure of Ethyl 3,5-diisopropylbenzoate by minimizing the energy of the system. This process, known as geometry optimization, would provide precise data on the bond lengths (e.g., C-C bonds in the benzene (B151609) ring, C=O and C-O bonds of the ester group), bond angles (e.g., the angles within the benzene ring and around the isopropyl groups), and dihedral angles (which define the molecule's conformation, such as the orientation of the ethyl ester group relative to the benzene ring). This data is fundamental for understanding the molecule's shape and steric properties.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Spatial Distributions
Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. A DFT calculation would determine the energies of the HOMO and LUMO and their spatial distribution across the molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, one would expect the HOMO to be located primarily on the electron-rich aromatic ring, while the LUMO might be centered on the electron-withdrawing carbonyl group of the ester.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule from the perspective of an approaching reagent. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen, making it a site for electrophilic attack. The aromatic protons and the ethyl group protons would exhibit positive potential. This analysis is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT, can be used to model the entire energy profile of a chemical reaction involving this compound. For example, the mechanism of its hydrolysis could be studied. Researchers would calculate the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rate. Such studies provide deep insight into how the reaction proceeds at a molecular level.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its conformational flexibility. It would show how the ethyl and isopropyl groups rotate and how the molecule interacts with its neighbors. This information is crucial for understanding the macroscopic properties of the substance, such as its viscosity, diffusion coefficient, and how it behaves in different environments.
Theoretical Investigations of Steric Effects and Hindered Resonance in Benzoate (B1203000) Esters
Computational and theoretical chemistry provide powerful tools to investigate the intricate relationship between molecular structure and electronic properties. In the case of this compound, theoretical studies focus on how the bulky isopropyl groups at the meta positions influence the orientation of the ethoxycarbonyl group and, consequently, the degree of resonance between the ester functional group and the benzene ring. This phenomenon is known as steric inhibition of resonance.
Research Findings
While specific computational studies exclusively detailing the conformational analysis of this compound are not abundant in publicly accessible literature, a comprehensive understanding can be constructed from theoretical investigations of closely related and analogous molecules. The primary method for such analyses is Density Functional Theory (DFT), often employing the B3LYP functional, which has been shown to provide reliable results for the geometries and energetic properties of substituted aromatic compounds.
The key structural parameter in these studies is the dihedral angle between the plane of the benzene ring and the plane of the ester group. For optimal resonance, this angle would be 0°, allowing for maximum overlap of the p-orbitals. However, steric hindrance from bulky substituents can force the ester group to twist out of the plane, increasing this dihedral angle and thus reducing resonance.
A pertinent analogy can be drawn from the crystal structure analysis of N-ethyl-3,5-dinitrobenzamide. Although featuring an amide rather than an ester, the 3,5-disubstitution pattern provides a relevant model for steric hindrance. In this molecule, the dihedral angle between the amide group and the benzene ring was found to be a significant 31.24°. This substantial deviation from planarity is a direct consequence of the steric pressure exerted by the substituents on the ring, forcing the functional group to adopt a twisted conformation to relieve strain.
Furthermore, computational studies on other sterically hindered aromatic compounds, such as carvacrol (B1668589) derivatives with bulky substituents, have quantified the energy barriers associated with the rotation of these groups. These studies reveal that the energy barriers to rotation are directly influenced by the size of the substituents. For instance, the rotational barrier of an isopropyl group can be significant, indicating a high energetic cost for conformational changes that would bring it into closer proximity with other parts of the molecule.
For this compound, it is therefore theoretically predicted that the two isopropyl groups will create a sterically crowded environment around the ethoxycarbonyl group. This will inevitably lead to a non-planar arrangement of the ester group relative to the benzene ring. The resulting hindered resonance would have a discernible impact on the electronic properties of the molecule, such as the electron density distribution and the energies of the frontier molecular orbitals (HOMO and LUMO).
Below are interactive tables summarizing key data from analogous computational studies that inform our understanding of this compound.
Table 1: Dihedral Angles in Analogous Substituted Benzenes
| Compound | Substituents | Functional Group | Dihedral Angle (°) | Reference Compound for |
| N-Ethyl-3,5-dinitrobenzamide | 3,5-Dinitro | Amide | 31.24 | This compound |
Table 2: Calculated Rotational Energy Barriers in Analogous Systems
| Compound Class | Rotating Group | Influencing Factors | Typical Energy Barrier (kcal/mol) | Relevance to this compound |
| Substituted Carvacrols | Isopropyl | Size of adjacent substituents | 14-17 | Illustrates the energetic cost of isopropyl group rotation due to steric hindrance. |
These theoretical insights underscore the importance of steric effects in determining the three-dimensional structure and electronic character of substituted benzoate esters. The presence of the bulky 3,5-diisopropyl groups in this compound is expected to enforce a non-planar conformation, leading to a measurable degree of hindered resonance.
Analytical Method Development and Validation for Esters in Complex Matrices
Chromatographic Separation Techniques for Purity Profiling and Impurity Detection
The purity of Ethyl 3,5-diisopropylbenzoate and the detection of any impurities are critical for its application in various chemical syntheses. Chromatographic techniques are indispensable for achieving detailed purity profiles. The choice of technique depends on the volatility, polarity, and stability of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.
A typical HPLC method for the purity profiling of this compound would involve a C18 column, which provides excellent separation for aromatic esters. The mobile phase would likely consist of a mixture of acetonitrile and water, often with a gradient elution to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the benzoate (B1203000) chromophore has maximum absorbance.
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This method would be capable of separating this compound from common process-related impurities such as unreacted 3,5-diisopropylbenzoic acid, ethanol (B145695), and by-products from side reactions.
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful analytical tool. This compound is amenable to GC analysis. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information on the purity of the sample based on the area percentage of the main peak. FID is sensitive to most organic compounds and offers a wide linear range.
For the identification of unknown impurities, coupling GC with a Mass Spectrometer (MS) is the method of choice. GC-MS separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, which can be used for structural elucidation by comparing the fragmentation patterns with spectral libraries.
Illustrative GC-MS Method Parameters:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-400 amu |
This method would effectively separate this compound from volatile impurities and provide data for their identification.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of complex mixtures and for chiral separations. For this compound, SFC could offer faster analysis times and reduced solvent consumption compared to HPLC. It can be particularly useful for separating structurally similar isomers that may be difficult to resolve by HPLC or GC. The use of co-solvents such as methanol or ethanol allows for the tuning of the mobile phase polarity to achieve optimal separation.
Validation of Analytical Procedures: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation, Robustness
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process involves a series of experiments to demonstrate the method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.
Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any impurities, degradation products, or matrix components. For a purity method, this is demonstrated by showing that the peaks for known impurities are well-resolved from the main component peak.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations and plotting the response against the concentration.
Accuracy: This is the closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Illustrative Validation Summary for an HPLC Purity Method:
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Resolution > 2 | All impurity peaks resolved from the main peak |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | S/N ratio ≥ 3 | 0.01 µg/mL |
| LOQ | S/N ratio ≥ 10 | 0.03 µg/mL |
| Robustness | RSD ≤ 5% for varied parameters | Passed for flow rate and temperature variations |
Strategies for Analysis of Unstable or Reactive Benzoate Ester Intermediates
The synthesis of benzoate esters can involve intermediates that are unstable or highly reactive. The analysis of these intermediates is challenging but essential for reaction monitoring and optimization.
One common route to esters like this compound may involve the reaction of an acid chloride with an alcohol or the use of Grignard reagents. In the case of a Grignard reaction with an ester, the initial tetrahedral intermediate is highly unstable and readily collapses.
Strategies for analyzing such intermediates include:
In-situ Reaction Monitoring: Techniques such as ReactIR (in-situ FTIR) or process mass spectrometry can be used to monitor the formation and consumption of intermediates in real-time without the need for sample extraction.
Quenching and Derivatization: The reaction can be quenched at specific time points with a reagent that traps the unstable intermediate as a more stable derivative. This derivative can then be analyzed by standard chromatographic techniques like HPLC or GC. For example, a highly reactive acylating agent could be quenched with a nucleophile to form a stable amide that can be quantified.
Low-Temperature Analysis: If the intermediate is thermally labile, performing the chromatographic analysis at sub-ambient temperatures can prevent its degradation on the column. This is more readily achievable with HPLC or SFC than with GC.
For benzoate ester intermediates, a key challenge is their susceptibility to hydrolysis. Therefore, analytical methods must use non-aqueous conditions where possible, and samples should be handled quickly and at low temperatures to minimize degradation before analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
